molecular formula C17H19NO5S B5749814 ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate

ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate

Cat. No.: B5749814
M. Wt: 349.4 g/mol
InChI Key: RJPQJOIMWSGGHR-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (state of matter, color, etc.) and odor .


Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create that compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its chemical stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. This is particularly relevant for compounds used in medicine or biology .

Safety and Hazards

The safety and hazards of a compound refer to how it can affect human health and the environment. This can include its toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses for the compound in fields like medicine or materials science, and ways to improve its synthesis .

Properties

IUPAC Name

ethyl 2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-22-17(19)12-23-15-8-10-16(11-9-15)24(20,21)18-14-6-4-13(2)5-7-14/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPQJOIMWSGGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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